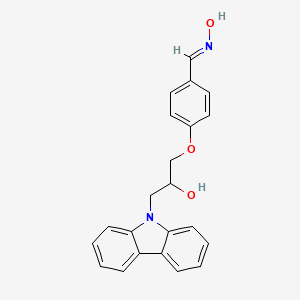
4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime is an organic compound that features a carbazole moiety linked to a benzaldehyde oxime through a hydroxypropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime typically involves multiple steps:
Formation of 4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde: This step involves the reaction of 9H-carbazole with 4-(2-hydroxypropoxy)benzaldehyde under basic conditions.
Oximation: The resulting aldehyde is then treated with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime can be reduced to form amine derivatives.
Substitution: The hydroxypropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzaldehyde oxime derivatives.
Aplicaciones Científicas De Investigación
4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime has several scientific research applications:
Organic Electronics: It can be used as a building block for organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design.
Materials Science: It can be used in the synthesis of novel materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism by which 4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime exerts its effects depends on its application:
Organic Electronics: The carbazole moiety facilitates charge transport through π-π stacking interactions.
Medicinal Chemistry: The oxime group can interact with biological targets through hydrogen bonding and other non-covalent interactions.
Materials Science: The compound’s structure allows for the formation of stable, high-performance materials through various polymerization and cross-linking reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(9H-Carbazol-9-yl)benzaldehyde: Lacks the hydroxypropoxy and oxime groups, making it less versatile in certain applications.
4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde: Similar structure but without the oxime group, limiting its potential in medicinal chemistry.
Propiedades
Fórmula molecular |
C22H20N2O3 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1-carbazol-9-yl-3-[4-[(E)-hydroxyiminomethyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C22H20N2O3/c25-17(15-27-18-11-9-16(10-12-18)13-23-26)14-24-21-7-3-1-5-19(21)20-6-2-4-8-22(20)24/h1-13,17,25-26H,14-15H2/b23-13+ |
Clave InChI |
SHMUXVRDOIWDHZ-YDZHTSKRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)/C=N/O)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C=NO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



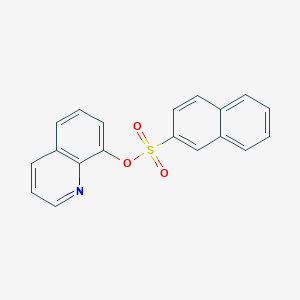
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11992763.png)
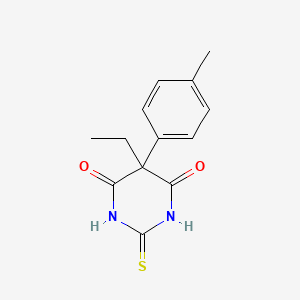
![N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide](/img/structure/B11992769.png)
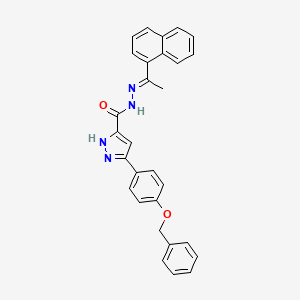
![2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11992774.png)
![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate](/img/structure/B11992777.png)

![2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B11992795.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992805.png)
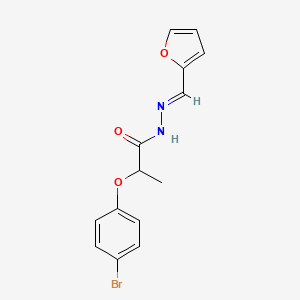
![Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992820.png)
![[(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate](/img/structure/B11992828.png)
